Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate, also known as MDTC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDTC is a thiazole derivative that has been studied for its potential use as a building block in the synthesis of various compounds.
Mechanism Of Action
The mechanism of action of Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate is not fully understood. However, studies have suggested that Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate may act as a nucleophile in various reactions. Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate has been shown to react with various electrophiles, including aldehydes, ketones, and epoxides.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate. However, studies have suggested that Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate may have potential antibacterial and antifungal properties. Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate has been shown to inhibit the growth of various bacterial and fungal species.
Advantages And Limitations For Lab Experiments
Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate is also stable under various conditions, making it an ideal building block for various reactions. However, there are also limitations to using Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate in lab experiments. Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate is relatively expensive compared to other building blocks, and its use may be limited to certain reactions.
Future Directions
There are several future directions for Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate research. One potential direction is to study the potential use of Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate in the synthesis of various pharmaceutical compounds. Another potential direction is to study the potential use of Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate in the synthesis of various polymers and materials. Additionally, further studies are needed to fully understand the mechanism of action of Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate and its potential biochemical and physiological effects.
Synthesis Methods
Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate can be synthesized through a multistep process. The first step involves the reaction of ethyl 2-bromoacetate with thioamide to form ethyl 2-(methylthio)acetate. The second step involves the reaction of ethyl 2-(methylthio)acetate with hydrazine hydrate to form 4,5-dihydro-1,3-thiazole-5-carboxylic acid. The final step involves the esterification of 4,5-dihydro-1,3-thiazole-5-carboxylic acid with methanol to form Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate.
Scientific Research Applications
Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate has potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate has been studied for its potential use as a building block in the synthesis of various pharmaceutical compounds. In material science, Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate has been studied for its potential use in the synthesis of polymers and other materials. In organic synthesis, Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate has been studied for its potential use in the synthesis of various organic compounds.
properties
CAS RN |
105118-41-0 |
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Product Name |
Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate |
Molecular Formula |
C5H7NO2S |
Molecular Weight |
145.18 g/mol |
IUPAC Name |
methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C5H7NO2S/c1-8-5(7)4-2-9-3-6-4/h3-4H,2H2,1H3/t4-/m0/s1 |
InChI Key |
UHFFDJOJIYVMRG-BYPYZUCNSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CSC=N1 |
SMILES |
COC(=O)C1CSC=N1 |
Canonical SMILES |
COC(=O)C1CSC=N1 |
synonyms |
4-Thiazolecarboxylicacid,4,5-dihydro-,methylester,(4R)-(9CI) |
Origin of Product |
United States |
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